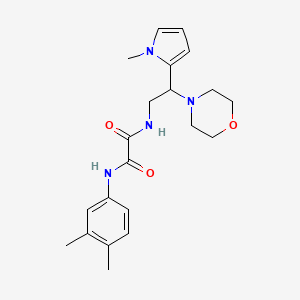

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

N1-(3,4-Dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A complex moiety combining a 1-methylpyrrole ring (heterocyclic aromatic system) and a morpholine group (a six-membered amine-ether ring), likely influencing solubility and receptor binding.

Propriétés

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-15-6-7-17(13-16(15)2)23-21(27)20(26)22-14-19(18-5-4-8-24(18)3)25-9-11-28-12-10-25/h4-8,13,19H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJMSGYERUDOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(3,4-dimethylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Compound Overview

- Chemical Structure : The compound features an oxalamide backbone with a 3,4-dimethylphenyl group and a morpholine ring attached to a pyrrole derivative.

- Molecular Formula : C24H32N4O2

- Molecular Weight : 408.546 g/mol

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Reactants : The starting materials include 3,4-dimethylaniline and 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine.

- Reaction Conditions : The reaction is carried out under anhydrous conditions using oxalyl chloride as a coupling agent.

- Purification : The product is purified through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. These interactions can modulate specific biological pathways, leading to potential therapeutic effects.

Pharmacological Studies

Recent studies have indicated several pharmacological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of human breast cancer cells (MCF-7) in vitro.

- Neuroprotective Effects : The presence of the pyrrole moiety is linked to neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Data Summary

| Biological Activity | Observations |

|---|---|

| Anticancer | Inhibition of MCF-7 cell proliferation |

| Neuroprotective | Potential protective effects in neurodegeneration models |

| Enzyme Interaction | Modulation of enzymatic activity in metabolic pathways |

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that administration of the compound led to improved outcomes in models of oxidative stress-induced neuronal damage. Behavioral assessments indicated enhanced cognitive function and reduced markers of inflammation.

Comparaison Avec Des Composés Similaires

Flavoring Agents: S336 (CAS 745047-53-4)

Structure : N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.

Key Differences :

- N1-substituent : 2,4-Dimethoxybenzyl (electron-rich aromatic system) vs. 3,4-dimethylphenyl (alkyl-substituted aromatic).

- N2-substituent: Pyridin-2-yl ethyl vs. morpholinoethyl-pyrrole.

Research Findings :

Antiviral Oxalamides (HIV Entry Inhibitors)

Examples :

Key Differences :

- Core Structure : Thiazole and chlorophenyl groups in antiviral analogs vs. dimethylphenyl and pyrrole-morpholine in the target.

- Bioactivity : Antiviral oxalamides showed moderate yields (36–53%) and stereochemical complexity, with LC-MS/NMR confirming purity .

Comparison Insight : The target compound’s morpholine group may reduce metabolic instability compared to thiazole-containing analogs, which are prone to oxidation.

Material Science: MNFO and NFO

Structures :

- MNFO : N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide.

- NFO : N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide.

Applications : Used in synthesizing metal-organic frameworks (MOFs) due to their rigid, planar structures.

Comparison Insight: The target compound’s morpholinoethyl group introduces conformational flexibility, unlike the rigid naphthalene systems in MNFO/NFO, which are optimal for crystalline materials.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.